molecular formula C13H12F3N3O2S B2526353 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034285-16-8

3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2526353
CAS No.: 2034285-16-8
M. Wt: 331.31
InChI Key: LXGKQNOOQJXORZ-UHFFFAOYSA-N
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Description

3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group, oxadiazole ring, and thiophene moiety contribute to its distinctive chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in enzyme inhibition studies.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in material science, including the development of advanced polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the thiophene and oxadiazole moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is critical to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-methyl-1,2,4-oxadiazole
  • 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-chloro-1,2,4-oxadiazole

Uniqueness

The presence of the trifluoromethyl group in 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a more potent and selective agent in various applications.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c1-7-2-3-9(22-7)11(20)19-5-4-8(6-19)10-17-12(21-18-10)13(14,15)16/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKQNOOQJXORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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